molecular formula C12H12ClFO3 B7990336 Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Cat. No.: B7990336
M. Wt: 258.67 g/mol
InChI Key: AQRSZCZLCPXHHA-UHFFFAOYSA-N
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Description

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a valerate backbone, which is further substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Major Products Formed

    Substitution: Depending on the nucleophile, various substituted derivatives of the phenyl ring can be obtained.

    Reduction: Methyl 5-(3-chloro-4-fluorophenyl)-5-hydroxyvalerate

    Hydrolysis: 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid

Scientific Research Applications

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-chloro-2-methylphenyl)-5-oxovalerate
  • Methyl 5-(3-chloro-4-bromophenyl)-5-oxovalerate
  • Methyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate

Uniqueness

Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity, binding properties, and overall biological activity. The fluoro substituent, in particular, can enhance metabolic stability and bioavailability, making the compound a valuable candidate for drug development and other applications.

Properties

IUPAC Name

methyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-6-10(14)9(13)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRSZCZLCPXHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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